molecular formula C5H6ClN3O2S B12982600 4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine

4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B12982600
M. Wt: 207.64 g/mol
InChI Key: OLONANPXAKHGIJ-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine typically involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the sulfonyl group with an appropriate amine under basic conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of methylthio to methylsulfonyl groups.

    Substitution: Displacement of the sulfonyl group with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Basic conditions with nucleophiles like amines.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall enzymatic activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Comparison: 4-Chloro-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

4-chloro-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C5H6ClN3O2S/c1-12(10,11)3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)

InChI Key

OLONANPXAKHGIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1Cl)N

Origin of Product

United States

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